Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate
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Overview
Description
Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate is a complex organophosphorus compound It is characterized by the presence of both phosphinate and phosphonate groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate typically involves the reaction of appropriate phosphonic acid derivatives with potassium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. For example, the hydrolysis of phosphinates and phosphonates can be carried out under acidic or basic conditions, with the use of trimethylsilyl halides to cleave the C-O bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield phosphinic and phosphonic acids, while substitution reactions can produce a variety of substituted phosphinates .
Scientific Research Applications
Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including as an antibacterial or antiviral agent.
Mechanism of Action
The mechanism by which potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphinate and phosphonate groups can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. This can lead to various biological effects, including antimicrobial activity and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphinate and phosphonate derivatives, such as:
- Potassium hydrogen [2-(benzyloxy)-1-phosphonoethyl]phosphonate
- Zoledronic acid impurity B
Uniqueness
Potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
potassium;hydroxy-(2-phenylmethoxy-1-phosphonoethyl)phosphinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7P2.K/c10-17(11,12)9(18(13,14)15)7-16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOWWHOHBBBJT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(P(=O)(O)O)P(=O)(O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13KO7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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